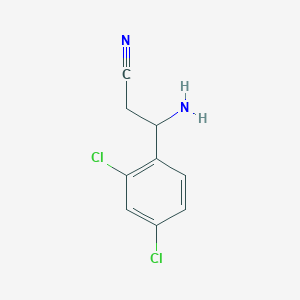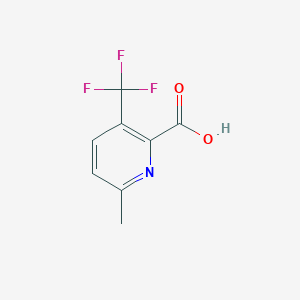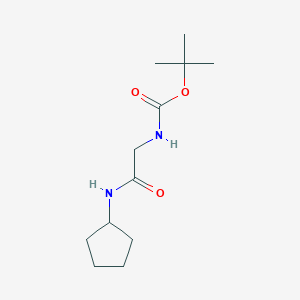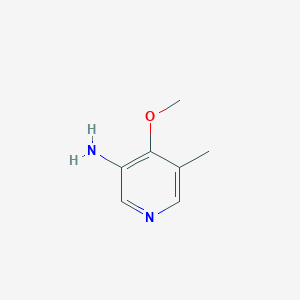
4-Methoxy-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-methylpyridin-3-amine: is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by a methoxy group (-OCH3) at the 4th position, a methyl group (-CH3) at the 5th position, and an amino group (-NH2) at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-nitropyridine with methylmagnesium bromide, followed by reduction of the nitro group to an amino group using hydrogenation or other reducing agents . Another approach involves the cyclization of appropriate precursors under specific conditions to form the pyridine ring with the desired substituents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction typically produces the corresponding amine .
Scientific Research Applications
Chemistry: 4-Methoxy-5-methylpyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations and is employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its interactions with biological targets and its ability to modulate biological pathways .
Medicine: Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential in the development of novel catalysts and functional materials .
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Methylpyridin-3-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxypyridine: Lacks the amino and methyl groups, resulting in different chemical and biological properties.
3-Amino-5-methylpyridine: Similar structure but without the methoxy group, leading to variations in its chemical behavior and applications.
Uniqueness: 4-Methoxy-5-methylpyridin-3-amine is unique due to the presence of both methoxy and amino groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-methoxy-5-methylpyridin-3-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9-4-6(8)7(5)10-2/h3-4H,8H2,1-2H3 |
InChI Key |
BYHGVGXPRBPWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
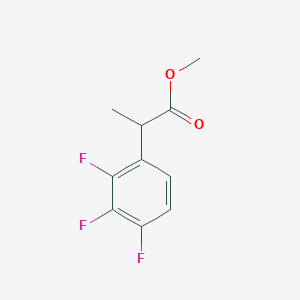

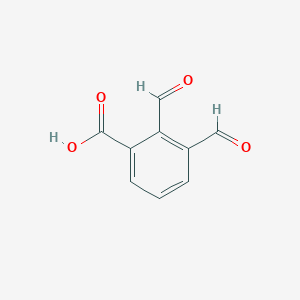
![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)

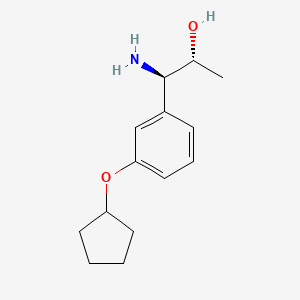
![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13058333.png)
![6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13058341.png)
